molecular formula C20H25ClN4O2 B2600730 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946230-89-3

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2600730
CAS No.: 946230-89-3
M. Wt: 388.9
InChI Key: YCQHHUASUQZPHB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the chlorophenyl intermediate.

    Pyrimidinyl Group Introduction: The intermediate is then reacted with 2-methyl-6-propoxypyrimidine under specific conditions to introduce the pyrimidinyl group.

    Piperazinyl Group Addition: Finally, the compound is reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure with an ethoxy group instead of a propoxy group.

    2-(4-Chlorophenyl)-1-(4-(2-methyl-6-butoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-3-12-27-19-14-18(22-15(2)23-19)24-8-10-25(11-9-24)20(26)13-16-4-6-17(21)7-5-16/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHHUASUQZPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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